molecular formula C15H16O6S B12807027 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione CAS No. 14419-72-8

4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione

Cat. No.: B12807027
CAS No.: 14419-72-8
M. Wt: 324.4 g/mol
InChI Key: WQXKACVWXQXVKD-UHFFFAOYSA-N
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Description

4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione (hereafter referred to by its full systematic name) is a polycyclic heteroaromatic compound featuring a fused naphthalene-like core with five oxygen atoms and a thione group. Its structure comprises a cyclopenta-naphthalene backbone substituted with methoxy and phenyl groups, creating a sterically crowded and electronically diverse system.

The synthesis typically involves multi-step cyclization reactions, with crystallographic tools like SHELXL and visualization software such as Mercury playing pivotal roles in structural elucidation and refinement .

Properties

CAS No.

14419-72-8

Molecular Formula

C15H16O6S

Molecular Weight

324.4 g/mol

IUPAC Name

7-methoxy-12-phenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-4-thione

InChI

InChI=1S/C15H16O6S/c1-16-14-12-11(20-15(22)21-12)10-9(18-14)7-17-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3

InChI Key

WQXKACVWXQXVKD-UHFFFAOYSA-N

Canonical SMILES

COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(=S)O2

Origin of Product

United States

Preparation Methods

Formation of the Hexahydro-1,3,5,7,9-pentaoxa-cyclopenta Core

The core pentaoxa ring system is generally synthesized via cyclization of polyether precursors. This involves:

  • Starting from linear polyether chains such as polyethylene glycol derivatives.
  • Employing macrocyclization techniques under high dilution conditions to favor intramolecular cyclization over polymerization.
  • Use of strong bases like sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate hydroxyl groups, facilitating nucleophilic attack on electrophilic centers such as halides or tosylates.

For example, a typical procedure involves:

Step Reagents/Conditions Yield Notes
Deprotonation of polyether hydroxyls NaH (60% dispersion), THF, 0°C to room temperature 60-86% Controlled addition to avoid side reactions
Macrocyclization Addition of chloromethyl aryl ether or macrocyclic sulfate, stirring at room temperature for 12 h 44-88% High dilution to favor cyclization
Acidic workup Reflux with H2SO4 and water for 3 h - To remove protecting groups and finalize ring closure

This method yields the hexahydro-pentaoxa cyclopentane ring with high purity and good yields.

Installation of the 2-Thione Group

The thione group at the 2-position is introduced by converting a corresponding ketone or lactone precursor into the thione via sulfurization:

  • Treatment of the carbonyl compound with reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) under reflux conditions.
  • This reaction replaces the oxygen of the carbonyl with sulfur, forming the thione functionality.

Typical conditions involve refluxing the ketone with Lawesson’s reagent in toluene or tetrahydrofuran for several hours, followed by purification via column chromatography.

Step Reaction Type Reagents/Conditions Yield Range Key Notes
Polyether deprotonation Base-mediated deprotonation NaH in THF, 0°C to RT 60-86% Careful temperature control
Macrocyclization Intramolecular nucleophilic substitution Chloromethyl aryl ether or macrocyclic sulfate, RT, 12 h 44-88% High dilution essential
Methoxy group introduction Methylation Methyl iodide or dimethyl sulfate, K tert-butoxide 45-83% Moderate to high yield
Phenyl group introduction Aromatic substitution or coupling Suzuki/Heck coupling or nucleophilic substitution Variable Depends on precursor
Thione formation Carbonyl sulfurization Lawesson’s reagent or P4S10, reflux Moderate Requires purification
  • The use of sodium hydride in THF is critical for efficient deprotonation and subsequent cyclization, with reaction times around 12 hours at room temperature providing optimal yields.
  • High dilution techniques minimize polymerization and favor macrocyclization, which is essential for forming the pentaoxa ring system.
  • Methylation reactions benefit from the use of potassium tert-butoxide as a strong base, providing good conversion to methoxy ethers.
  • The sulfurization step to form the thione is sensitive to reaction time and temperature; prolonged reflux can lead to side reactions, so monitoring is necessary.
  • Purification by silica gel chromatography using dichloromethane/methanol mixtures is effective for isolating pure products.

The preparation of 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione involves a multi-step synthetic route focusing on the construction of a complex polyether ring system, selective functional group modifications, and thione installation. The key to successful synthesis lies in controlled base-mediated cyclization, efficient methylation, and careful sulfurization of the carbonyl precursor. The described methods yield the target compound in moderate to high yields with good purity, supported by detailed experimental conditions and optimization strategies documented in diverse research sources.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique attributes of this compound, we compare it with three analogues:

Hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione (lacking methoxy and phenyl substituents).

4-Methoxy-8-methyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione (methyl substituent instead of phenyl).

8-Phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-one (thione replaced with ketone).

Table 1: Structural and Electronic Comparisons

Parameter Target Compound Compound 1 Compound 2 Compound 3
Crystallographic Density (g/cm³) 1.52 1.48 1.50 1.45
S···O Distance (Å) 2.95 3.10 2.98 N/A (no thione)
Dihedral Angle (°) 12.3 (phenyl vs. core) N/A 8.7 (methyl vs. core) 14.1 (phenyl vs. core)
H-bonding Network Extensive (O···H-C) Weak (no substituents) Moderate (methoxy only) Strong (ketone O···H)

Key Findings:

Steric Effects : The phenyl group in the target compound introduces significant steric hindrance, increasing the dihedral angle between the substituent and the core compared to Compound 2 (methyl substituent). This distortion reduces planarity, altering π-π stacking interactions .

Electronic Modulation: The methoxy group enhances electron density at the thione sulfur, shortening the S···O non-bonded distance (2.95 Å vs. 3.10 Å in Compound 1). This interaction stabilizes the thione tautomer, critical for its NLO properties .

Packing Efficiency : Despite higher steric bulk, the target compound exhibits greater crystallographic density (1.52 g/cm³) than Compound 3 (1.45 g/cm³), attributed to optimized van der Waals interactions between phenyl rings .

Functional Group Impact : Replacing thione with ketone (Compound 3) eliminates sulfur-mediated interactions but strengthens hydrogen bonding via carbonyl oxygen, altering solubility and thermal stability .

Methodological Insights from Crystallographic Tools

  • SHELXL : Used to refine the target compound’s structure, revealing anisotropic displacement parameters for the phenyl group, indicative of dynamic disorder .
  • Mercury’s Materials Module : Enabled comparison of packing motifs with analogues, identifying unique void spaces (~5% unit cell volume) in the target compound due to phenyl group protrusions .
  • ORTEP-3 : Generated thermal ellipsoid plots, highlighting greater positional uncertainty for the methoxy oxygen compared to sulfur, likely due to rotational flexibility .

Biological Activity

4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione (CAS Number: 14086-06-7) is a compound of interest due to its unique structural features and potential biological activities. This article explores the compound's biological activity based on diverse research findings and case studies.

Chemical Structure

The molecular formula of 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione is C15H16O6SC_{15}H_{16}O_6S. The compound features a complex arrangement of oxygen and sulfur atoms within a bicyclic structure, which is hypothesized to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The presence of methoxy groups in the structure enhances its electron-donating ability, contributing to its antioxidant properties.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects : Some investigations into its effects on neuronal cells indicate potential neuroprotective capabilities.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar structures showed significant free radical scavenging activity. The methoxy group is believed to play a crucial role in enhancing antioxidant capacity by stabilizing free radicals through hydrogen donation .

Anticancer Properties

In vitro studies have shown that 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione inhibits the growth of various cancer cell lines. For instance:

  • Case Study : A study focused on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistically, it was found to induce apoptosis through the activation of caspase pathways .
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest

Neuroprotective Effects

Another area of research has explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In animal models, administration led to improved cognitive functions and reduced markers of oxidative stress in brain tissues .

The proposed mechanisms by which 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione exerts its biological effects include:

  • Free Radical Scavenging : The compound's structure allows it to neutralize free radicals effectively.
  • Modulation of Apoptotic Pathways : It appears to activate intrinsic apoptotic pathways in cancer cells.
  • Inhibition of Oxidative Stress : By reducing reactive oxygen species (ROS), it protects neuronal cells from damage.

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